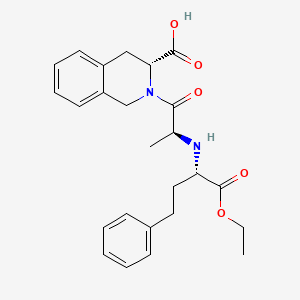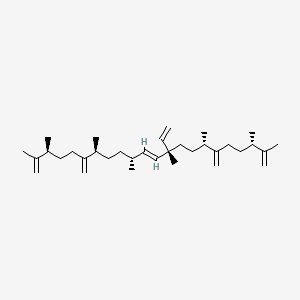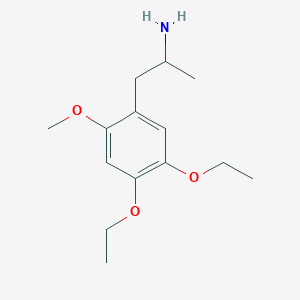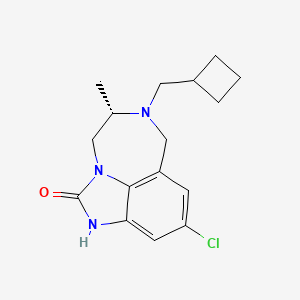
Benzenesulfonic acid, 2,2'-((4-hydroxy-6-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2,2’-((4-hydroxy-6-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitro-) is a complex organic compound. It is characterized by its multiple azo groups and nitro substituents, making it a significant compound in various chemical applications. This compound is often used in the synthesis of dyes and pigments due to its vibrant color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-((4-hydroxy-6-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitro-) involves multiple steps. The process typically starts with the sulfonation of benzene, followed by the introduction of azo groups through diazotization and coupling reactions. The nitro groups are introduced via nitration reactions. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over the reaction parameters, ensuring the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 2,2’-((4-hydroxy-6-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitro-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for sulfonation, nitric acid for nitration, and reducing agents like sodium dithionite for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amino-substituted compounds, and modified azo compounds, each with distinct properties and applications.
Applications De Recherche Scientifique
Benzenesulfonic acid, 2,2’-((4-hydroxy-6-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitro-) has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants for various industrial applications.
Mécanisme D'action
The mechanism of action of Benzenesulfonic acid, 2,2’-((4-hydroxy-6-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitro-) involves its interaction with molecular targets through its azo and nitro groups. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and interactions with other molecules. The pathways involved often include electron transfer processes and the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different substituents.
Azo compounds: Molecules with similar azo groups but different aromatic rings.
Nitro compounds: Compounds with similar nitro groups but different overall structures.
Uniqueness
Benzenesulfonic acid, 2,2’-((4-hydroxy-6-((3-hydroxy-4-((4-((4-nitro-2-sulfophenyl)amino)phenyl)azo)phenyl)amino)-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitro-) is unique due to its combination of multiple functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of dyes and pigments with specific color properties.
Propriétés
Numéro CAS |
72139-02-7 |
|---|---|
Formule moléculaire |
C48H35N13O17S3 |
Poids moléculaire |
1162.1 g/mol |
Nom IUPAC |
2-[4-[[2-hydroxy-4-[5-hydroxy-2,4-bis[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]anilino]phenyl]diazenyl]anilino]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C48H35N13O17S3/c62-44-21-33(13-17-37(44)56-53-30-7-1-27(2-8-30)49-38-18-14-34(59(64)65)22-46(38)79(70,71)72)52-41-26-45(63)43(58-55-32-11-5-29(6-12-32)51-40-20-16-36(61(68)69)24-48(40)81(76,77)78)25-42(41)57-54-31-9-3-28(4-10-31)50-39-19-15-35(60(66)67)23-47(39)80(73,74)75/h1-26,49-52,62-63H,(H,70,71,72)(H,73,74,75)(H,76,77,78) |
Clé InChI |
PRNVAEQAPFSUFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=C(C=C(C=C3)NC4=CC(=C(C=C4N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)O)N=NC7=CC=C(C=C7)NC8=C(C=C(C=C8)[N+](=O)[O-])S(=O)(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


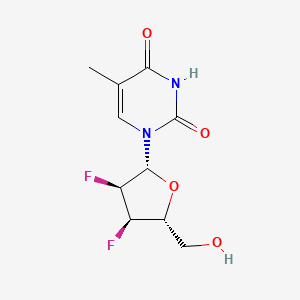

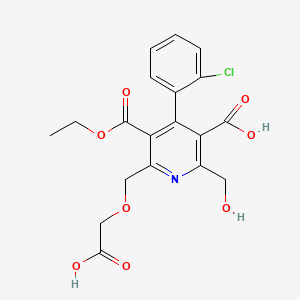


![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride](/img/structure/B12783552.png)
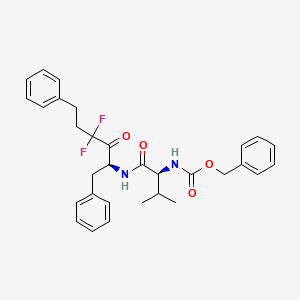
![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)

